molecular formula C7H9N3O B12829412 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine

3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine

Cat. No.: B12829412
M. Wt: 151.17 g/mol
InChI Key: SXRTUTKXFWETMV-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine: is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation can lead to the formation of various oxidized derivatives depending on the reaction conditions.

  • Reduction:

      Reagents: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Usually performed in anhydrous solvents such as THF or ethanol.

      Products: Reduction typically yields the corresponding amine or alcohol derivatives.

  • Substitution:

      Reagents: Halogenating agents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).

      Conditions: Reactions are often carried out at low temperatures to control the rate of substitution.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology:

    Enzyme Inhibition:

Medicine:

    Drug Development: The compound is being explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry:

Mechanism of Action

The exact mechanism of action of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s heterocyclic structure allows it to form stable complexes with these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine
  • 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one
  • 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid

Uniqueness:

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine

InChI

InChI=1S/C7H9N3O/c8-6-2-1-5-7(10-6)9-3-4-11-5/h1-2H,3-4H2,(H3,8,9,10)

InChI Key

SXRTUTKXFWETMV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)N=C(C=C2)N

Origin of Product

United States

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